1-(Furan-2-yl)hexan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of 1-(Furan-2-yl)hexan-2-one
Executive Summary & Strategic Overview
This technical guide details the synthesis, purification, and characterization of 1-(Furan-2-yl)hexan-2-one , a structural homologue of the known flavorant Furfuryl Acetone (FEMA 2496). While often overshadowed by its shorter-chain analogues, this specific ketone represents a critical scaffold in the development of lipophilic furan-based fragrances and serves as a versatile intermediate for constructing polysubstituted furan rings in medicinal chemistry.
The Core Challenge: The synthesis of
The Solution: This guide presents a Grignard Addition to Nitrile protocol.[1] This pathway is selected for its high atom economy, regiochemical fidelity, and avoidance of over-alkylation side products common in enolate chemistry.
Retrosynthetic Analysis
To ensure process reliability, we employ a disconnection strategy that isolates the sensitive furan ring from harsh oxidation/reduction cycles.
Figure 1: Retrosynthetic logic prioritizing the stability of the furan moiety.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8]
-
Substrate: 2-Furylacetonitrile (CAS: 13129-33-4) - Purified via distillation if yellowed.
-
Reagent: n-Butylmagnesium bromide (2.0 M in THF or Et2O).
-
Solvent: Anhydrous Tetrahydrofuran (THF) - Dried over Na/Benzophenone or molecular sieves.
-
Quench: 10% Aqueous Hydrochloric Acid (HCl).
Step-by-Step Methodology
Phase 1: Formation of the Imine Intermediate [1]
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with Argon for 15 minutes.
-
Charging: Cannulate 2-Furylacetonitrile (5.35 g, 50 mmol) into the flask, followed by 50 mL of anhydrous THF . Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer n-Butylmagnesium bromide (27.5 mL of 2.0 M solution, 55 mmol) to the addition funnel. Add dropwise over 30 minutes.
-
Technical Note: Maintain internal temperature below 5°C to prevent polymerization of the furan ring or self-condensation of the nitrile.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn from colorless to a turbid yellow/brown suspension (Magnesium imine salt).
Phase 2: Hydrolysis to Ketone
-
Cooling: Return the reaction flask to the ice bath (0°C).
-
Hydrolysis: Cautiously add 10% HCl (60 mL) dropwise.
-
Critical Control Point: The hydrolysis of the imine intermediate (
) is exothermic. Vigorous evolution of ammonia gas will occur in later stages.
-
-
Reflux: Once the initial exotherm subsides, heat the mixture to a gentle reflux (65°C) for 1 hour. This ensures complete conversion of the intermediate ketimine to the ketone.
Phase 3: Workup and Purification
-
Extraction: Cool to room temperature. Separate layers. Extract the aqueous layer with Diethyl Ether (
). -
Wash: Combine organic layers and wash with Saturated
(to neutralize acid traces which degrade furan) followed by Brine. -
Drying: Dry over Anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel (Stationary Phase).
-
Eluent: Hexane:Ethyl Acetate (95:5 gradient to 90:10).
-
Rf Value: ~0.45 (9:1 Hexane/EtOAc).
-
Workflow Visualization
Figure 2: Operational workflow for the Grignard-Nitrile synthesis route.
Characterization & Data Analysis
The following data represents the expected spectroscopic signature for 1-(Furan-2-yl)hexan-2-one based on validated homologue data (Furfuryl Acetone) and increment analysis.
NMR Spectroscopy ( )
| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Furan-H5 | 7.36 | Doublet ( | 1H | Typical deshielding by oxygen heteroatom. | |
| Furan-H4 | 6.33 | dd ( | 1H | Characteristic "breathing" mode coupling. | |
| Furan-H3 | 6.18 | Doublet ( | 1H | Shielded relative to H5. | |
| C1-H | 3.72 | Singlet | 2H | Diagnostic Peak: Proves ketone is | |
| C3-H | 2.45 | Triplet ( | 2H | ||
| C4-H | 1.55 | Quintet | 2H | Alkyl Chain | - |
| C5-H | 1.30 | Sextet | 2H | Alkyl Chain | - |
| C6-H | 0.91 | Triplet | 3H | Terminal Methyl | - |
Infrared Spectroscopy (ATR)
-
: Strong carbonyl
stretch. (Note: Non-conjugated. If conjugated, this would shift to ). -
: Furan ring skeletal vibrations and
stretch.
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): 166 m/z. -
Base Peak: 81 m/z (Furfuryl cation,
). -
Fragment: 85 m/z (Loss of furfuryl radical, McLafferty rearrangement usually suppressed in this specific structure due to lack of
-hydrogen relative to the furan side, but alkyl chain fragmentation is dominant).
Scientific Integrity & Troubleshooting
Causality of Experimental Choices
-
Why the Nitrile Route? Direct alkylation of 2-hexanone with furfuryl chloride yields a mixture of mono- and di-alkylated products, as well as O-alkylation. The nitrile route stops definitively at the imine stage, preventing over-addition.
-
Why HCl Hydrolysis? While furan is acid-sensitive (prone to ring-opening to diketones), the imine bond requires acid catalysis to hydrolyze. We use 10% HCl rather than concentrated HCl to balance hydrolysis rate against furan degradation.
Self-Validating Checks
-
Color Change: The reaction must turn turbid/brown upon addition of Grignard. If it remains clear, the Grignard reagent has likely degraded (quenched by moisture).
-
IR Monitoring: During hydrolysis, monitor the disappearance of the Imine peak (
) and appearance of the Ketone peak ( ).
References
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[1]
-
The Good Scents Company. (2023). 1-(2-Furyl)-2-propanone (FEMA 2496) Data Sheet. Retrieved from [Link] (Homologue characterization data).
-
Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles to form Ketones. Retrieved from [Link] (Mechanism validation).
-
Organic Chemistry Portal. (2023). Synthesis of Furans and Furan Derivatives. Retrieved from [Link] (Furan stability and synthesis context).
Sources
Unveiling the Three-Dimensional Landscape: A Technical Guide to the Crystal Structure and Molecular Geometry of 1-(Furan-2-yl)hexan-2-one Derivatives
This guide provides an in-depth exploration of the methodologies used to elucidate the crystal structure and molecular geometry of 1-(Furan-2-yl)hexan-2-one derivatives. While the specific crystallographic data for 1-(Furan-2-yl)hexan-2-one is not publicly available at the time of this writing, this document will serve as a comprehensive technical manual for researchers, scientists, and drug development professionals. We will leverage a representative furan-containing molecule with a published crystal structure to illustrate the principles and protocols, from synthesis and crystallization to advanced structural analysis and computational modeling. Understanding the precise three-dimensional arrangement of these molecules is paramount, as it directly influences their physicochemical properties and biological activity, thereby guiding rational drug design.
The Significance of Furan Scaffolds in Medicinal Chemistry
The furan ring is a privileged five-membered heterocyclic motif frequently incorporated into the architecture of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its presence in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] The 1-(Furan-2-yl)hexan-2-one framework, featuring a flexible hexanone chain attached to the furan core, presents a fascinating subject for structural analysis. The conformational flexibility of the side chain, in conjunction with the electronic nature of the furan ring, dictates how these molecules interact with biological targets. A precise understanding of their solid-state conformation (crystal structure) and preferred solution-state geometry (molecular geometry) is therefore a critical prerequisite for elucidating structure-activity relationships (SAR) and optimizing drug candidates.[3]
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. The process provides a static snapshot of the molecule in its lowest energy state within the crystal lattice, revealing precise bond lengths, bond angles, and torsion angles.
Causality in Experimental Design: From Synthesis to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization technique is critical and directly impacts the success of the diffraction experiment.
Experimental Protocol: A Representative Synthesis of a 2-Acylfuran Derivative
The following protocol is a generalized procedure for the synthesis of a 2-acylfuran, which is a precursor to the target scaffold.
-
Reaction Setup: To a solution of furan (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) at 0 °C.
-
Acylation: Slowly add the desired acylating agent, such as hexanoyl chloride (1.1 eq.), to the stirred reaction mixture. The use of a slight excess of the acylating agent and catalyst ensures complete consumption of the starting furan.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Growing Diffraction-Quality Single Crystals
The ability to grow well-ordered single crystals is often the most challenging step. The choice of solvent and crystallization method is crucial.
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) for their ability to dissolve the purified compound upon heating and allow for slow precipitation upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent (e.g., dichloromethane). In the same container, place a larger volume of a less volatile anti-solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a minimal amount of solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
The Diffraction Experiment and Structure Solution Workflow
The workflow from a single crystal to a refined molecular structure is a multi-step process that requires careful data collection and computational analysis.
Diagram: Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Interpreting Crystallographic Data: A Case Study
While specific data for 1-(Furan-2-yl)hexan-2-one is unavailable, we can examine the crystallographic information for a related furan derivative, (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, to understand the type of data obtained.[6]
Table 1: Representative Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₆O₄S₂ | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | Pbcn | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 13.690, 7.961, 9.904 | The dimensions of the unit cell. |
| V (ų) | 1079.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (R1) | 0.032 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |
| Goodness-of-fit (S) | 1.00 | An indicator of the quality of the refinement. A value close to 1 is ideal. |
Data is for (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone for illustrative purposes.[6]
The key takeaway for a researcher is that the final output, a Crystallographic Information File (CIF), contains the precise atomic coordinates of each atom in the molecule. From these coordinates, all molecular geometry parameters can be calculated.
Molecular Geometry and Conformational Analysis: Beyond the Crystal
The solid-state structure is a vital piece of information, but molecules in solution, where most biological processes occur, can adopt different conformations. Therefore, computational chemistry methods are employed to explore the conformational landscape and predict the most stable molecular geometries.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] In the context of molecular geometry, DFT calculations can predict low-energy conformations, bond lengths, bond angles, and torsional angles with a high degree of accuracy.[8]
Protocol: Performing a DFT Geometry Optimization
-
Input Structure Generation: Build the 3D structure of 1-(Furan-2-yl)hexan-2-one using molecular modeling software.
-
Conformational Search: For flexible molecules, it is crucial to perform a conformational search to identify various low-energy starting geometries. This is particularly important for the rotatable bonds in the hexanone chain.
-
DFT Calculation Setup:
-
Method: Choose a suitable functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[9][10]
-
Basis Set: Select a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density around each atom.[7]
-
Task: Specify a geometry optimization followed by a frequency calculation. The optimization will locate the nearest local energy minimum, while the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides thermodynamic data.
-
-
Analysis: Analyze the output to obtain the optimized molecular geometry. Compare the energies of different conformers to determine their relative stabilities.
Diagram: DFT Geometry Optimization and Analysis
Caption: Workflow for DFT-based Molecular Geometry Analysis.
Key Conformational Considerations for 2-Acylfurans
For 1-(Furan-2-yl)hexan-2-one, the most significant conformational degree of freedom is the rotation around the C2-C=O bond, which determines the orientation of the carbonyl group relative to the furan ring. Studies on related 2-acylfurans have shown a preference for planar conformations where the furan ring and the carbonyl group are coplanar.[11][12] This coplanarity maximizes conjugation between the π-system of the furan ring and the carbonyl group.
Two primary planar conformers are possible:
-
O-trans (or anti): The carbonyl oxygen is pointing away from the furan ring oxygen.
-
O-cis (or syn): The carbonyl oxygen is pointing towards the furan ring oxygen.
Computational studies on similar molecules often show a small energy difference between these two conformers, with the O-trans form typically being slightly more stable due to reduced steric hindrance.[13] The flexibility of the hexyl chain will also lead to numerous conformers, which can be explored through computational methods.
Table 2: Predicted Key Geometric Parameters (Illustrative)
| Parameter | Predicted Value (O-trans) | Predicted Value (O-cis) | Significance |
| Furan C2 - Carbonyl C Bond Length (Å) | ~1.47 | ~1.47 | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |
| Carbonyl C=O Bond Length (Å) | ~1.22 | ~1.22 | Typical C=O double bond length. |
| O(furan)-C2-C(carbonyl)-O(carbonyl) Torsion Angle (°) | ~180 | ~0 | Defines the O-trans and O-cis conformations, respectively. |
These are generalized values based on typical DFT calculations for 2-acylfurans and serve for illustrative purposes.
Conclusion and Future Directions
The determination of the crystal structure and molecular geometry of 1-(Furan-2-yl)hexan-2-one derivatives is a critical endeavor for understanding their chemical behavior and biological function. This guide has outlined the essential experimental and computational workflows, from synthesis and crystallization to single-crystal X-ray diffraction and DFT calculations. While a definitive crystal structure for the title compound remains to be published, the principles and protocols detailed herein provide a robust framework for researchers to pursue such investigations.
Future work should focus on the successful synthesis and crystallization of 1-(Furan-2-yl)hexan-2-one and its derivatives to obtain experimental crystallographic data. This would allow for a direct comparison with computational predictions, providing a deeper understanding of the interplay between solid-state packing forces and intrinsic molecular conformational preferences. Such knowledge is invaluable for the rational design of novel furan-based therapeutic agents.
References
-
Deshpande, A. et al. (2011). (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3055. Available at: [Link]
-
Sen, S. et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. Available at: [Link]
-
Al-Ostoot, F.H. et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]
-
Gkizis, P. et al. (2023). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin- Analysis of Their Antioxidant and Physicochemical Properties. MDPI, 12(1), 1-22. Available at: [Link]
-
Various Authors. (2024). Pharmacological activity of furan derivatives. Wisdomlib. Available at: [Link]
-
Andriska, J. et al. (1977). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50. Available at: [Link]
-
Sari, Y. et al. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. TALENTA Publisher, 6(1), 22-26. Available at: [Link]
-
Al-Majidi, S. M. et al. (2023). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI, 13(12), 1-14. Available at: [Link]
-
El-Sayed, M. A. A. et al. (2018). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Future Science, 4(11), FSO343. Available at: [Link]
-
de Oliveira, R. N. (2017). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. Available at: [Link]
-
Various Authors. (2025). This journal is © The Royal Society of Chemistry 2025. Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Furyl hydroxymethyl ketone. PubChem. Available at: [Link]
-
Trovato, F. et al. (2019). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. ResearchGate. Available at: [Link]
-
Bakunov, S. A. et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI, 26(23), 7244. Available at: [Link]
-
Various Authors. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]
-
Lee, H. et al. (2005). Synthesis of furan-bridged 10-membered rings through [8 + 2]-cycloaddition of dienylfurans and acetylenic esters. PubMed, 7(16), 2885-8. Available at: [Link]
-
van der Vlugt, C. H. et al. (2017). Conformational Behaviour of Azasugars Based on Mannuronic Acid. PubMed, 23(15), 3296-3301. Available at: [Link]
-
C. D. F. et al. (1984). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1765-1770. Available at: [Link]
-
Balachandran, V. et al. (2015). Molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone by using density functional theory calculations. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). 1-(furan-2-yl)hexan-1-one. ChemBK. Available at: [Link]
-
N'guessan, A. B. et al. (2025). DFT study of deoxygenation of cycloaddition products of furan and 2-methylfuran with ethylene in the presence of aluminium chloride. ResearchGate. Available at: [Link]
-
N'guessan, A. B. et al. (2025). (PDF) DFT study of deoxygenation of cycloaddition products of furan and 2-methylfuran with ethylene in the presence of aluminium chloride. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 1-(Furan-2-yl)hexan-1-one - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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The Scent and Substance: A Technical Guide to the Natural Occurrence and Isolation of Furan-Containing Ketones
Abstract
Furan-containing ketones, a captivating class of heterocyclic compounds, are distinguished by their profound impact on flavor, fragrance, and biological activity. This technical guide provides an in-depth exploration of the natural origins of these molecules, from their widespread presence in the plant and marine kingdoms to their formation in thermally processed foods. We will delve into the principles and field-tested methodologies for their extraction, isolation, and purification. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step protocols to empower the discovery and utilization of these potent natural products.
Introduction: The Significance of the Furanone Scaffold
The furan ring system, a five-membered aromatic heterocycle with one oxygen atom, is a privileged scaffold in numerous naturally occurring and synthetic compounds. When this moiety is incorporated into a ketone or lactone structure, it gives rise to the furanone family, which exhibits a remarkable diversity of biological activities and sensory properties.[1][2] These compounds are not merely academic curiosities; they are pivotal components in the food and fragrance industries and represent promising leads in pharmaceutical research.[3] Their bioactivities are extensive, encompassing roles as quorum sensing inhibitors, anti-inflammatory agents, and even pheromones.[4][5] This guide will illuminate the natural world's ingenuity in synthesizing these molecules and provide the technical framework for their isolation and characterization.
Natural Occurrence: A Ubiquitous Presence
Furan-containing ketones are biosynthesized by a vast array of organisms and are also formed through chemical reactions during the processing of food. Their distribution spans terrestrial plants, marine life, and the products of the Maillard reaction.
Terrestrial Flora: Aromatic Treasures
Many plants produce furan-containing ketones as key components of their essential oils and as secondary metabolites. These compounds often contribute significantly to the characteristic aroma and flavor of fruits and flowers. A notable example is rosefuran , a minor but olfactorily significant component of rose oil.[6] Another prominent example is menthofuran , which, while often considered an undesirable component in peppermint oil, is a naturally occurring furanoid monoterpene derived from pulegone.[7]
Fruits are a particularly rich source of furanones. Furaneol® (2,5-dimethyl-4-hydroxy-3(2H)-furanone), renowned for its sweet, strawberry-like aroma, is found in strawberries, pineapples, and tomatoes.[3][8] Its presence is a critical factor in the desirable flavor profiles of these fruits.
The Marine Environment: A Reservoir of Bioactivity
The marine realm is a treasure trove of unique and potent bioactive compounds, including a diverse array of furan-containing ketones. Marine sponges, in particular, are prolific producers of furanoterpenoids.[9] For instance, various species of the sponge genus Ircinia are known to produce furanosesterterpenoids which exhibit a range of biological activities. The red alga Delisea pulchra produces a series of brominated furanones that act as a defense mechanism by inhibiting bacterial colonization through the disruption of quorum sensing.[2][5]
Thermally Processed Foods: The Maillard Reaction and Beyond
The appealing aroma of cooked, roasted, and baked foods is often attributable to the complex mixture of compounds generated during heating, primarily through the Maillard reaction between sugars and amino acids.[5][8] Several important furan-containing ketones are formed through this process. For example, 4-hydroxy-3(2H)-furanones are significant flavor compounds in a variety of cooked foods.[5] Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), with its characteristic caramel or curry-like aroma, is a key flavor component in fenugreek, aged sake, and sherry.
The following table summarizes the occurrence of some notable furan-containing ketones:
| Furan-Containing Ketone | Structure | Natural Source(s) | Significance |
| Furaneol® | 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Strawberries, Pineapple, Tomatoes, Beef Soup[3] | Key flavor compound with a sweet, caramel-like aroma. |
| Sotolon | 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Fenugreek, Molasses, Soy Sauce, Aged Alcoholic Beverages[3][5] | Potent aroma compound with a maple syrup or curry-like scent. |
| Menthofuran | Mentha species (e.g., peppermint)[7] | A monoterpenoid that can impact the quality of mint essential oil. | |
| Rosefuran | 3-methyl-2-(3-methyl-2-butenyl)-furan | Rose oil (Rosa damascena)[6] | Contributes to the characteristic aroma of roses. |
| Brominated Furanones | Various | Red alga (Delisea pulchra)[2][5] | Inhibit bacterial quorum sensing and act as antifouling agents. |
| Clauslactones | Leaves of Clausena excavata[10] | Exhibit inhibitory activity against tumor promotion.[10] |
Isolation and Purification: A Methodical Approach
The isolation of furan-containing ketones from their natural matrices requires a systematic approach that considers the physicochemical properties of the target molecules, such as their volatility, polarity, and stability. The general workflow for isolation is depicted in the diagram below.
Caption: A generalized workflow for the isolation and characterization of furan-containing ketones from natural sources.
Extraction Techniques: Liberating the Target Molecules
The initial step in the isolation process is the extraction of the furan-containing ketones from the bulk of the source material. The choice of extraction method is critical and depends on the volatility and thermal stability of the target compounds.
Solvent extraction is a versatile technique suitable for a wide range of furan-containing ketones. The selection of the solvent is paramount and is based on the polarity of the target molecule. A series of solvents with increasing polarity can be used for sequential extraction to fractionate the components of the crude material.
Protocol: Solvent Extraction of Furanones from Fruit (e.g., Strawberries)
-
Sample Preparation: Homogenize fresh or frozen strawberries into a puree. For quantitative analysis, a known weight of the puree should be used.
-
Solvent Selection: For moderately polar furanones like Furaneol®, a mixture of methanol and dichloromethane (1:1 v/v) is effective.[9] For less polar compounds, ethyl acetate or hexane can be employed.
-
Extraction Procedure:
-
Macerate the strawberry puree with the chosen solvent system at a ratio of 1:5 (w/v) for 24 hours at room temperature with gentle agitation.
-
Filter the mixture through cheesecloth or a sintered glass funnel to remove solid debris.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the target compounds.
-
Liquid-Liquid Partitioning (Optional): The resulting crude extract can be further fractionated by partitioning between immiscible solvents (e.g., hexane and acetonitrile) to separate compounds based on their polarity.
For volatile furan-containing ketones, such as those found in essential oils, steam distillation is an excellent method for extraction.[11][12] This technique is particularly advantageous for thermolabile compounds as it allows for their distillation at temperatures below their boiling points.[13]
Protocol: Steam Distillation of Volatile Furanones from Plant Material
-
Apparatus Setup: Assemble a steam distillation apparatus, ensuring all glass joints are properly sealed.[13]
-
Sample Preparation: Place the fresh or dried plant material (e.g., mint leaves for menthofuran) into the distilling flask and add water to just cover the material.[13]
-
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[14]
-
Condensation: The steam and volatilized compounds are then passed through a condenser, where they cool and return to the liquid phase.
-
Collection: Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil).
-
Separation: Separate the essential oil from the aqueous layer using a separatory funnel. The essential oil can then be dried over anhydrous sodium sulfate.
Supercritical fluid extraction, most commonly using carbon dioxide (SC-CO₂), is a green and highly selective alternative to traditional solvent extraction.[6][15] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. This method is particularly useful for extracting thermally sensitive and easily oxidizable compounds.[16]
SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in food and beverages.[17][18] A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph for analysis.[19]
Chromatographic Purification: Achieving Purity
Following extraction, the crude extract, which is a complex mixture of compounds, must be subjected to one or more chromatographic techniques to isolate the furan-containing ketones of interest.
Caption: A flowchart illustrating the common chromatographic techniques used for the purification of furan-containing ketones.
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica gel is the most commonly used stationary phase for the separation of furan-containing ketones. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate) is typically used to elute the compounds from the column.
HPLC is an indispensable tool for the final purification of furan-containing ketones, offering high resolution and the ability to separate complex mixtures.[20] Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the target compounds.
Protocol: Reversed-Phase HPLC for the Purification of Furanones
-
Column Selection: A C18 column is a common choice for the separation of moderately polar furanones.[21]
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically used.[20] For acidic furanones, a small amount of an acid (e.g., 0.1% formic acid) can be added to the mobile phase to improve peak shape.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the furanone chromophore (typically in the range of 250-280 nm).
-
Fraction Collection: Fractions are collected based on the retention time of the peaks of interest. The purity of the collected fractions should be assessed by analytical HPLC.
For volatile furan-containing ketones, gas chromatography is the preferred method for both analysis and, on a smaller scale, purification.[22] The choice of the GC column is critical for achieving good separation, especially for isomers.
Protocol: GC-MS Analysis of Furanone Isomers
-
Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column) is often used for the separation of furanone isomers.
-
Injector and Detector Conditions: The injector temperature should be optimized to ensure efficient volatilization without thermal degradation. Mass spectrometry (MS) is the detector of choice for the identification and quantification of the separated compounds.[23]
-
Temperature Program: A temperature gradient is programmed to elute the compounds based on their boiling points and interactions with the stationary phase.
Structural Elucidation: Confirming the Identity
Once a furan-containing ketone has been isolated in a pure form, its chemical structure must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. The fragmentation pattern observed in the MS/MS spectrum can provide valuable information about the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ketone and the C-O-C stretch of the furan ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system within the molecule.
Conclusion: Future Perspectives
The study of naturally occurring furan-containing ketones is a vibrant and evolving field. The development of more sensitive analytical techniques and innovative extraction methods, such as supercritical fluid extraction and advanced solid-phase microextraction, will undoubtedly lead to the discovery of novel furanones with unique biological activities.[15][24] As our understanding of the biosynthesis and ecological roles of these compounds deepens, so too will our ability to harness their potential for applications in medicine, agriculture, and the food and fragrance industries. This guide serves as a foundational resource to support and inspire further research into this fascinating class of natural products.
References
-
Hjelmgaard, T., Persson, T., Rasmussen, T. B., Givskov, M., & Nielsen, J. (2003). Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. Bioorganic & Medicinal Chemistry, 11(15), 3261-3271. [Link]
-
Xu, W. H., et al. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research, 33(9), 1357-1373. [Link]
-
Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. [Link]
-
Whitfield, F. B., & Mottram, D. S. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews, 74(3), 1-23. [Link]
-
ResearchGate. (n.d.). Natural products and bioactive compounds with 2(5H)‐furanones. [Link]
-
Wikipedia. (n.d.). Rosefuran. [Link]
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]
-
Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. [Link]
-
Ito, C., et al. (2000). Chemical constituents of Clausena excavata: isolation and structure elucidation of novel furanone-coumarins with inhibitory effects for tumor-promotion. Journal of Natural Products, 63(9), 1218-1224. [Link]
-
ResearchGate. (2025). (PDF) Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water. [Link]
-
LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link]
-
National Center for Biotechnology Information. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]
-
ResearchGate. (2025). (PDF) Isolating bioactive compounds from marine organisms. [Link]
-
ResearchGate. (2025). (PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]
-
Wikipedia. (n.d.). Steam distillation. [Link]
-
New Directions Aromatics. (2017). Untapping the Power of Nature: Essential Oil Extraction Methods. [Link]
-
Cambridge Core. (1999). The naturally occurring furanones: formation and function from pheromone to food. [Link]
-
ResearchGate. (2025). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol | Request PDF. [Link]
-
ResearchGate. (2025). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. [Link]
-
TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. [Link]
-
ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?. [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
HHU. (n.d.). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. [Link]
-
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. [Link]
-
Restek. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. [Link]
-
National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]
-
YouTube. (2018). How to Steam Distill Essential Oils. [Link]
-
MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]
-
Chemistry For Everyone. (2025). How Are Supercritical Fluids Used To Extract Natural Products?. [Link]
-
Shimadzu. (n.d.). 01-00906-EN Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]
-
ResearchGate. (2018). Isolation and Structure Characterization of Bioactive Metabolites from Marine Organisms and Marine-derived Fungi | Request PDF. [Link]
-
PubMed. (2001). Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]
-
Bentham Open Archives. (2009). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. [Link]
-
HHU. (2017). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. [Link]
-
Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]
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Quantum Chemical Protocol: Electronic Structure & Reactivity of 1-(Furan-2-yl)hexan-2-one
[1]
Executive Summary & Structural Significance
This guide details the quantum chemical methodology for analyzing 1-(Furan-2-yl)hexan-2-one , a structural homolog of the flavorant furan-2-acetone.[1] Unlike its conjugated counterparts (e.g., 1-(furan-2-yl)hexan-1-one), this molecule features a methylene spacer (C1) separating the aromatic furan ring from the carbonyl group.[1]
Critical Structural Feature: The C1 methylene bridge (
Why This Matters:
-
Reactivity: The furan ring remains electron-rich (nucleophilic), while the ketone retains high electrophilicity, unattenuated by resonance donation from the furan oxygen.[1]
-
Conformational Freedom: The
hybridization of C1 introduces significant rotational degrees of freedom, necessitating rigorous conformational sampling to identify the global minimum.[1] -
Dispersion Effects: The butyl tail (C3-C6) is subject to London dispersion forces, which standard DFT functionals (e.g., B3LYP) often fail to capture accurately.
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following protocol synthesizes current best practices in Density Functional Theory (DFT) for flexible organic ethers/ketones.
Selection of Level of Theory[1]
| Component | Recommendation | Causal Justification |
| Functional | Standard B3LYP fails to account for weak dispersion interactions between the alkyl tail and the furan ring.[1] The "-D" (dispersion) correction is mandatory for accurate conformational ranking [1]. | |
| Basis Set | 6-311++G(d,p) | The furan oxygen lone pairs require diffuse functions (++) to correctly model the HOMO energy and nucleophilicity.[1] The triple-zeta quality (6-311) is essential for accurate barrier heights.[1] |
| Solvation | SMD (Solvation Model based on Density) | Use SMD over PCM for better parameterization of non-aqueous solvents (e.g., octanol for LogP, chloroform for NMR). |
| Grid Quality | Ultrafine | Essential to eliminate numerical noise in the integration of the electron density, particularly for the floppy alkyl chain.[1] |
Computational Workflow
The following diagram outlines the self-validating workflow required to characterize this molecule.
Figure 1: Step-by-step computational workflow. The "Frequency Calculation" step acts as a self-validating checkpoint to ensure the structure is a true minimum on the Potential Energy Surface (PES).[1]
Electronic Structure & Reactivity Descriptors[2]
Because of the methylene spacer, the Frontier Molecular Orbitals (FMOs) are expected to be localized rather than delocalized over the whole molecule.[1]
Frontier Molecular Orbital (FMO) Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital):
-
LUMO (Lowest Unoccupied Molecular Orbital):
Global Reactivity Descriptors
To quantify stability and reactivity, calculate the following descriptors using the energies of the HOMO (
| Descriptor | Formula | Physical Interpretation |
| Energy Gap ( | A larger gap implies higher kinetic stability (hard molecule). | |
| Chemical Potential ( | Tendency of electrons to escape. | |
| Chemical Hardness ( | Resistance to charge transfer. | |
| Electrophilicity Index ( | A global measure of the molecule's energy lowering upon soaking up electrons. |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions (docking).[1]
Conformational Landscape (The "Flexible Linker" Problem)
The bond connecting the furan ring to the methylene group (Furan-C1) and the bond connecting the methylene to the carbonyl (C1-C2) are free rotors.[1]
Scan Logic
You must perform a Relaxed Potential Energy Surface (PES) Scan to identify the global minimum.[1]
-
Coordinate 1: Dihedral angle
(O -C2 -C1-C2 ). -
Coordinate 2: Dihedral angle
(C2 -C1-C2 -C3).
The interaction between the carbonyl oxygen and the furan ring protons (C-H...O interactions) often stabilizes specific "folded" conformations, which are only detectable if dispersion corrections (D3/D4) are active.[1]
Figure 2: Logic for PES scanning. The Gauche conformer is often the global minimum due to weak intramolecular hydrogen bonding between the carbonyl oxygen and furan ring hydrogens.[1]
Spectroscopic Predictions (Validation)
To validate your calculations against experimental data, compare the following predicted signals. Note that vibrational frequencies must be scaled (typically by ~0.967 for B3LYP/6-311++G**) to account for anharmonicity [3].
-
IR Spectrum (Vibrational):
-
NMR Spectrum (
H and C):
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press.[1] Link
-
Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link
-
Gaussian, Inc. (2023).[1] Basis Sets and Functionals: Technical Reference. Link
Methodological & Application
Application Note: Catalytic Acylation of Furan with Hexanoyl Chloride
Executive Summary
The acylation of furan presents a classic paradox in organic synthesis: while the furan ring is electron-rich and highly reactive toward electrophiles, its "acidophobic" nature renders it unstable in the presence of strong Lewis acids (e.g.,
This guide details two optimized protocols for the synthesis of 2-hexanoylfuran from furan and hexanoyl chloride. By utilizing Metal Triflates (Homogeneous) and H-Beta Zeolites (Heterogeneous), researchers can achieve high regioselectivity for the C2 position while suppressing ring-opening side reactions.
Mechanistic Principles & Regioselectivity
The Challenge of Acid Sensitivity
Furan possesses a resonance energy of approximately 16 kcal/mol, significantly lower than benzene (36 kcal/mol). While this makes furan highly susceptible to electrophilic attack, the intermediate carbocation (sigma complex) and the furan ring itself are prone to acid-catalyzed ring opening and polymerization. Therefore, the "Gold Standard" for this transformation requires catalysts that possess high Lewis acidity but low Brønsted acidity (to avoid protonation of the ring oxygen).
Regioselectivity (C2 vs. C3)
Electrophilic aromatic substitution (EAS) on furan occurs preferentially at the C2 (
-
C2 Attack: The intermediate sigma complex is stabilized by three resonance structures, preserving the conjugation more effectively.[1]
-
C3 Attack: The intermediate is stabilized by only two resonance structures.[1]
-
Outcome: The reaction with hexanoyl chloride yields 2-hexanoylfuran almost exclusively (>95:5 ratio).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of furan, highlighting the critical divergence between productive aromatization and polymerization.
Experimental Protocols
Method A: Homogeneous Catalysis using Bismuth(III) Triflate
Best for: High yields, mild conditions, small-to-medium scale.
Catalyst:
Materials
-
Furan (Reagent Grade, bp 31.3°C)
-
Hexanoyl Chloride (98%)
-
Catalyst:
(1–5 mol%) -
Solvent: Nitromethane (
) or Dichloromethane (DCM) -
Quench: Saturated
Step-by-Step Protocol
-
Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge
(0.05 eq relative to acyl chloride). -
Solvent Addition: Add Nitromethane (5 mL per mmol reactant). Note: Nitromethane enhances the electrophilicity of the acyl chloride complex.
-
Acyl Chloride Addition: Add Hexanoyl Chloride (1.0 eq) to the catalyst mixture at Room Temperature (RT). Stir for 10 minutes to generate the active acylating species.
-
Cooling (Critical): Cool the mixture to 0°C using an ice bath.
-
Reasoning: Furan is extremely volatile (bp 31°C). Adding it at RT can lead to evaporation and stoichiometry errors.
-
-
Substrate Addition: Add Furan (1.2 eq) dropwise over 10 minutes.
-
Observation: The solution may darken slightly; deep black indicates polymerization (rate of addition too fast or temp too high).
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate carefully (do not use high vacuum at high temp to avoid losing the product if volatile, though 2-hexanoylfuran is relatively high boiling). -
Purification: Silica gel column chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane).
Method B: Heterogeneous Catalysis using H-Beta Zeolite
Best for: Green chemistry, easy workup, industrial scalability. Catalyst: Calcined H-Beta Zeolite (Si/Al ratio ~25).
Materials
-
Hexanoyl Chloride
-
Catalyst: H-Beta Zeolite (dried at 120°C for 4h prior to use)
-
Solvent: Solvent-free (neat) or 1,2-Dichloroethane (DCE)
Step-by-Step Protocol
-
Catalyst Activation: Ensure the Zeolite is freshly dried. Moisture deactivates the Lewis acid sites.
-
Loading: In a sealed pressure tube or autoclave (to contain furan vapors), add H-Beta Zeolite (10 wt% relative to acyl chloride).
-
Reactant Mixing: Add Hexanoyl Chloride (1.0 eq) and Furan (1.5 eq).
-
Note: Excess furan is used here as both reactant and solvent if running neat.
-
-
Reaction: Seal the vessel and heat to 50°C for 6–8 hours.
-
Safety: Do not exceed 80°C to prevent excessive pressure and polymerization.
-
-
Workup: Cool to RT. Filter the catalyst through a Celite pad or sintered glass funnel. The catalyst can be washed with DCM, calcined, and reused.
-
Isolation: Remove excess furan and volatiles via rotary evaporation. Distill the residue under reduced pressure to obtain pure 2-hexanoylfuran.
Workflow Visualization
Figure 2: Operational workflow for the catalytic acylation process, distinguishing between preparation, reaction, and isolation phases.
Data Summary & Catalyst Comparison
The following table summarizes expected performance based on literature precedents for furan acylation.
| Parameter | Method A: | Method B: H-Beta Zeolite | Traditional: |
| Reaction Phase | Homogeneous | Heterogeneous | Homogeneous |
| Temperature | 0°C | 50°C (Sealed) | -20°C |
| Yield | 85–92% | 70–80% | < 40% (Variable) |
| Selectivity (C2:C3) | > 99:1 | > 95:5 | > 90:10 |
| Atom Economy | High | High | Low (Stoichiometric waste) |
| Workup | Aqueous Extraction | Filtration | Quench/Acid Neutralization |
| Reusability | Possible (Complex) | Excellent (Calcination) | None |
| Risk Profile | Low (Mild Acid) | Low (Solid Acid) | High (Polymerization) |
Troubleshooting & Safety
Common Failure Modes
-
Black Tar Formation: This indicates uncontrolled polymerization.
-
Correction: Lower the reaction temperature. Dilute the reaction mixture. Switch to a milder catalyst (e.g., reduce catalyst loading).
-
-
Low Conversion:
-
Correction: Ensure reagents are dry (acyl chlorides hydrolyze rapidly). Increase reaction time. For Zeolites, ensure proper activation (calcination) to remove adsorbed water.
-
-
Polysubstitution (2,5-dihexanoylfuran):
-
Correction: Use a slight excess of Furan (1.2–1.5 eq) relative to the chloride to statistically favor mono-acylation.
-
Safety Directives
-
Furan Toxicity: Furan is a suspected carcinogen and highly volatile. All operations must be performed in a well-ventilated fume hood.
-
Exotherm Control: The reaction of acyl chlorides with Lewis acids is exothermic. Slow addition at 0°C is mandatory to prevent thermal runaway and furan vaporization.
References
-
Friedel-Crafts Acylation of Furan Derivatives. AskFilo. (Mechanism and regioselectivity overview).
-
Metal triflate catalyzed Friedel-Crafts acylation. National Institutes of Health (PMC). (Details on Bismuth and Scandium triflates in acylation).
-
Zeolites as Catalysts for Upgrading Furan Derivatives. National Institutes of Health (PMC). (Heterogeneous catalysis protocols).
-
Friedel-Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Triflate. Zenodo/ResearchGate. (Rare earth triflate protocols).
-
Direct Acylation of Furanics over Zeolite Catalysts. ShareOK Repository. (Deactivation mechanisms and optimization for zeolites).
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- 3. acylation of furan mechanism structure | Filo [askfilo.com]
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- 12. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 1-(Furan-2-yl)hexan-2-one for High-Throughput Biological Screening
Abstract
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] 1-(Furan-2-yl)hexan-2-one presents a versatile starting material, offering multiple reactive sites for chemical modification to generate a diverse library of novel compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this furanone scaffold. We will explore scientifically-grounded derivatization pathways targeting the ketone moiety, the furan ring, and the adjacent methylene group. Furthermore, we will outline robust, step-by-step protocols for synthesis and a comprehensive workflow for subsequent biological screening to identify promising lead candidates.
Introduction: The Furan Scaffold in Drug Discovery
The five-membered aromatic heterocycle, furan, is a cornerstone in the design of bioactive molecules.[3] Its presence in both natural products and synthetic pharmaceuticals is extensive, contributing to a wide range of therapeutic effects including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] The furan ring can act as a bioisostere for phenyl groups, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall pharmacokinetic profiles.
The target molecule, 1-(Furan-2-yl)hexan-2-one, is an ideal starting point for library synthesis due to its distinct chemical functionalities:
-
A reactive ketone group, amenable to a plethora of classical carbonyl reactions.
-
An electron-rich furan ring , susceptible to electrophilic substitution.
-
An active methylene bridge , providing a site for nucleophilic substitution and condensation reactions.
This guide explains the causality behind selecting specific synthetic routes to maximize molecular diversity and increase the probability of identifying biologically active derivatives.
Strategic Derivatization Pathways
The derivatization strategy is designed to explore the chemical space around the 1-(Furan-2-yl)hexan-2-one core by systematically modifying its key reactive sites. A multi-pronged approach ensures the generation of a compound library with significant structural diversity.
Diagram 1: High-level overview of derivatization strategies for 1-(Furan-2-yl)hexan-2-one.
Protocol: Ketone Modification via Reductive Amination
Rationale: Introducing nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as they can form key hydrogen bonds and salt bridges with biological targets. Reductive amination is a reliable and high-yielding method to convert ketones into a diverse range of secondary and tertiary amines.
Protocol: Synthesis of N-Benzyl-1-(furan-2-yl)hexan-2-amine
-
Materials & Reagents:
-
1-(Furan-2-yl)hexan-2-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexane
-
-
Procedure:
-
Dissolve 1-(Furan-2-yl)hexan-2-one in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride in portions over 15 minutes. (Caution: Gas evolution) .
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Furan Ring Functionalization via Nitration
Rationale: Electrophilic substitution on the furan ring, particularly at the C5 position, introduces functionality that can alter the electronic properties of the molecule and provide a handle for further modifications (e.g., Suzuki coupling). Nitration is a classic method for this purpose.[3]
Protocol: Synthesis of 1-(5-Nitro-furan-2-yl)hexan-2-one
-
Materials & Reagents:
-
1-(Furan-2-yl)hexan-2-one (1.0 eq)
-
Acetic anhydride
-
Fuming nitric acid (HNO₃)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flask cooled to -10°C in an ice-salt bath, prepare a solution of acetyl nitrate by slowly adding fuming nitric acid to chilled acetic anhydride. Maintain the temperature below 0°C.
-
In a separate flask, dissolve 1-(Furan-2-yl)hexan-2-one in acetic anhydride and cool to -10°C.
-
Slowly add the pre-formed acetyl nitrate solution to the furanone solution, ensuring the temperature does not exceed -5°C.
-
Stir the reaction mixture at this temperature for 2-3 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Neutralize the mixture with saturated NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to isolate the desired 5-nitro derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary: Representative Derivatizations
The following table summarizes the expected outcomes for a small, representative set of derivatives based on the protocols described.
| Derivative ID | Derivatization Strategy | Key Reagent | Hypothetical Yield (%) |
| FH2-001 | Starting Material | - | - |
| FH2-002 | Reductive Amination | Benzylamine | 85% |
| FH2-003 | Reductive Amination | 4-Fluoroaniline | 78% |
| FH2-004 | Nitration | Acetyl Nitrate | 65% |
| FH2-005 | Mannich Reaction | Dimethylamine, HCHO | 70% |
Biological Screening Workflow
Once a library of derivatives is synthesized, purified, and characterized, a systematic workflow is essential to identify and validate biological activity.
Diagram 2: Workflow for the biological screening of the synthesized furan library.
Protocol: Primary Screening (Anticancer - MTT Assay)
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric, cell-based assay that provides a robust and high-throughput method for initial screening of compounds for cytotoxic or anti-proliferative effects against cancer cell lines.[7]
-
Library Preparation:
-
Prepare 10 mM stock solutions of each synthesized derivative in DMSO.
-
Create intermediate dilutions in cell culture medium to achieve the final desired screening concentration (e.g., 10 µM).
-
-
Cell Culture & Seeding:
-
Culture a selected cancer cell line (e.g., HeLa, C6 glioma) under standard conditions (37°C, 5% CO₂).[7]
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay & Readout:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Compounds showing >50% inhibition are typically considered "hits".
-
Data Analysis: Sample Screening Results
The table below presents hypothetical primary screening data for the representative compounds against a cancer cell line and a bacterial strain.
| Derivative ID | % Inhibition @ 10 µM (HeLa Cells) | Minimum Inhibitory Conc. (MIC) (µg/mL vs. S. aureus) |
| FH2-001 | 5.2% | >128 |
| FH2-002 | 68.7% | 32 |
| FH2-003 | 85.1% | 16 |
| FH2-004 | 22.4% | 64 |
| FH2-005 | 75.3% | >128 |
From this hypothetical data, derivatives FH2-002 , FH2-003 , and FH2-005 would be identified as hits in the anticancer screen and prioritized for dose-response analysis. Derivative FH2-003 also shows promising antibacterial activity, warranting further investigation.
Conclusion
1-(Furan-2-yl)hexan-2-one is a highly tractable starting material for the development of novel compound libraries for biological screening. By employing a strategic and logical approach to derivatization—targeting the ketone, furan ring, and methylene bridge—researchers can efficiently generate molecular diversity. The combination of robust synthetic protocols and a systematic screening workflow, as detailed in this note, provides a solid framework for the identification and validation of new furan-based lead compounds with therapeutic potential.
References
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]
-
Verma, A., Pandeya, S.N., & Sinha, S. Synthesis and biological activity of furan derivatives. International Journal of ChemTech Research. Available at: [Link]
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Al-Mokyna, E., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Creative Research Thoughts. Available at: [Link]
-
Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]
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Chen, S., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Available at: [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]
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Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. Available at: [Link]
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Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. Available at: [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
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Abuelizz, H. A., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Scientific Reports. Available at: [Link]
-
Varma, R. S. (2004). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Available at: [Link]
-
Shrivastava, S., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds. Journal of Molecular Structure. Available at: [Link]
-
Kamal, A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry. Available at: [Link]
-
Peterson, L. A., et al. (2015). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology. Available at: [Link]
Sources
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- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for 1-(Furan-2-yl)hexan-2-one from reaction mixtures
Welcome to the technical support center for the purification of 1-(Furan-2-yl)hexan-2-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound from complex reaction mixtures. Our goal is to provide practical, field-tested solutions and explain the scientific principles behind each step, ensuring you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Challenge
1-(Furan-2-yl)hexan-2-one is a valuable intermediate in organic synthesis. Its structure, featuring a ketone and an acid- and heat-sensitive furan ring, presents unique purification challenges.[1][2] The most common synthesis route, the Friedel-Crafts acylation of furan with hexanoyl chloride or anhydride, often results in a crude mixture containing unreacted starting materials, catalysts, and various byproducts.[3][4][5] Ineffective purification can lead to side reactions in subsequent steps and compromise the integrity of your final product.
This guide provides a systematic approach to purification, from initial work-up to final polishing, structured in a troubleshooting and FAQ format.
Section 1: Initial Work-up & Preliminary Analysis (FAQs)
This section addresses the critical first steps after your reaction is complete. A proper work-up is the foundation for successful purification.
Q1: What is the standard procedure for quenching and working up a Friedel-Crafts acylation reaction to synthesize 1-(Furan-2-yl)hexan-2-one?
A1: The primary goal of the work-up is to quench the catalyst (e.g., AlCl₃, SnCl₄) and separate the crude product from aqueous-soluble materials.
Step-by-Step Aqueous Work-up Protocol:
-
Cooling: Once the reaction is complete (monitored by TLC or GC), cool the reaction vessel in an ice bath to 0-5 °C. This mitigates the exothermic nature of the quench.
-
Quenching: Slowly and carefully add the reaction mixture to a beaker of crushed ice, often with dilute HCl. The acid ensures that the metal hydroxides formed are converted to soluble salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to ensure all organic product is recovered.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid and remove acidic byproducts like hexanoic acid.
-
Water: To remove water-soluble impurities.
-
Brine (saturated NaCl solution): To break any emulsions and begin the drying process.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Q2: How can I quickly assess the purity of my crude product before attempting large-scale purification?
A2: A preliminary purity assessment is crucial for planning your purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The number of spots indicates the minimum number of components. Streaking may suggest acidic impurities or compound instability on silica.
-
¹H NMR Spectroscopy: A crude NMR spectrum can quickly identify the presence of starting materials, desired product, and major byproducts by comparing characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative view of the mixture's composition and the molecular weight of each component, aiding in impurity identification.
Q3: What are the key physical properties of 1-(Furan-2-yl)hexan-2-one that I should know for purification?
A3: Knowing these properties is essential for selecting the right techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₄O₂ | Helps in confirming identity via mass spectrometry. |
| Molar Mass | 166.22 g/mol | Useful for calculations. |
| Boiling Point | 125-127 °C at 10 torr[6] | Indicates that vacuum distillation is necessary to avoid thermal decomposition. |
| Density | ~0.994 g/mL[7] | Similar to water, which can sometimes make phase separation in extractions tricky. |
| Appearance | Colorless to pale yellow liquid | A darker color in the crude product suggests polymeric or degradation impurities. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone, ethyl acetate). Insoluble in water.[6][8] | Dictates choice of solvents for extraction and chromatography. |
Section 2: Troubleshooting Core Purification Techniques
This section provides detailed guidance on the primary methods for purifying 1-(Furan-2-yl)hexan-2-one.
Guide 1: Vacuum Distillation
Distillation is often the most effective method for large-scale purification of liquid compounds. However, the thermal sensitivity of the furan moiety requires careful execution.
Q: My product is turning dark brown or polymerizing in the distillation flask. What is causing this and how can I prevent it?
A: This is a classic sign of thermal decomposition. The furan ring is susceptible to acid-catalyzed polymerization, a process that is accelerated by heat.[2]
Causality & Solution:
-
Cause: Excessive temperature or prolonged heating time. The boiling point at atmospheric pressure is high enough to cause degradation.
-
Solution 1: Use High Vacuum: Perform the distillation under high vacuum (e.g., <1 torr) to significantly lower the boiling point. Aim for a distillation head temperature well below 150 °C.
-
Solution 2: Minimize Heating Time: Use a flask that is appropriately sized for your material volume (no more than 2/3 full) and ensure rapid and even heating with a heating mantle and stirrer. Avoid "cooking" the material for extended periods.
-
Solution 3: Ensure Neutrality: Traces of acid from the work-up can catalyze polymerization. Before distilling, consider washing the crude product with a dilute NaHCO₃ solution and ensuring it is thoroughly dried. Adding a few boiling chips or a magnetic stir bar will prevent bumping and localized overheating.
Q: I'm getting poor separation between my product and an impurity with a similar boiling point. How can I improve the efficiency of my distillation?
A: This requires enhancing the distillation setup to achieve better separation of components with close boiling points.
Causality & Solution:
-
Cause: Insufficient number of theoretical plates in the distillation setup. A simple distillation is often inadequate for separating close-boiling impurities.
-
Solution: Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, effectively increasing the number of theoretical plates and improving separation. The longer the column, the better the separation, but this may also increase the time the compound is heated. A balance must be struck.
Caption: Decision workflow for troubleshooting vacuum distillation.
Guide 2: Flash Column Chromatography
Chromatography is the go-to method for high-purity separation, especially for smaller scales or when distillation is ineffective.
Q: My compound is streaking or decomposing on the silica gel column. How can I resolve this?
A: This indicates an undesirable interaction with the stationary phase. Silica gel is acidic and can cause degradation of sensitive compounds like furans.
Causality & Solution:
-
Cause: The acidic nature of standard silica gel is catalyzing decomposition or causing strong, irreversible binding (chemisorption).
-
Solution 1: Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a base, typically 0.5-1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. Test the separation on an alumina TLC plate first to see if it's viable.
-
Solution 3: Dry Loading: If your compound is not very soluble in the eluent, it can cause issues when loading. Dissolve your crude product in a minimal amount of a stronger solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which prevents band broadening.[9]
Q: I can't separate my product from a non-polar impurity. They are co-eluting. What are my options?
A: This is a common problem when dealing with byproducts that have similar polarity to the desired compound.
Causality & Solution:
-
Cause: The chosen mobile phase is too polar, or the inherent polarity difference between the compounds is too small for effective separation on silica.
-
Solution 1: Optimize the Mobile Phase: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Aim for an Rf value of ~0.3 for your product on TLC, as this often provides the best separation.
-
Solution 2: Change the Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. Try a different system, such as dichloromethane/hexane or toluene/ethyl acetate.
-
Solution 3: Try Reversed-Phase Chromatography: If the non-polar impurity is significantly less polar than your product, reversed-phase (C18) chromatography may be effective. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water) is used. The elution order is reversed: the most polar compounds elute first.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Incorrect solvent polarity | Decrease eluent polarity; aim for product Rf of 0.25-0.35. |
| Compound Streaking | Silica is too acidic | Add 0.5-1% triethylamine to the eluent. |
| Compound Stuck on Column | Compound decomposition | Try a less acidic stationary phase like neutral alumina. |
| Cracked Column Bed | Improper packing | Ensure careful, even packing; do not let the column run dry. |
Guide 3: Chemical Purification (Bisulfite Extraction)
This technique is excellent for removing stubborn aldehyde impurities that can be difficult to separate by other means.
Q: My product is contaminated with an aldehyde (e.g., unreacted furfural or a side product). How can I remove it without resorting to chromatography?
A: You can use a selective chemical extraction with sodium bisulfite. Aldehydes and sterically unhindered ketones react with sodium bisulfite to form water-soluble adducts, which can be easily removed in an aqueous wash.[10][11]
Causality & Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which rearranges to the stable, charged sodium α-hydroxysulfonate salt. This salt is highly soluble in water and insoluble in organic solvents.
Caption: Workflow for bisulfite extraction of aldehyde impurities.
Step-by-Step Bisulfite Wash Protocol:
-
Dissolve: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake: Shake the funnel vigorously for 5-10 minutes. Vent frequently to release any pressure buildup.
-
Separate: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh bisulfite solution one or two more times to ensure complete removal of the aldehyde.
-
Wash & Dry: Wash the remaining organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified ketone.
Section 3: Final Purity Verification & Storage
Q: How do I confirm the final purity of my 1-(Furan-2-yl)hexan-2-one?
A: A combination of analytical techniques should be used to confirm both identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and show the absence of proton or carbon signals from impurities.
-
GC-MS: Provides a purity percentage (e.g., >99% by peak area) and confirms the molecular weight.
-
FT-IR Spectroscopy: Will show the characteristic C=O stretch for the ketone (~1715 cm⁻¹) and peaks associated with the furan ring.
Q: What is the best way to store the purified product?
A: Furans can be sensitive to air and light over time. For long-term stability:
-
Inert Atmosphere: Store the liquid under an inert atmosphere of nitrogen or argon.
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light.
-
Temperature: Store in a refrigerator or freezer to slow down any potential degradation pathways.
References
- European Patent Office. (2021-01-21).
-
NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
-
Organic Syntheses Procedure. Furan. [Link]
-
Chemistry LibreTexts. (2024-03-24). 19.2: Preparing Aldehydes and Ketones. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
- Google Patents.
-
ResearchGate. Methods of synthesis of furan-2(5H)-ones | Request PDF. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) - ResearchGate. [Link]
-
ResearchGate. Eley–Rideal mechanism for reaction of furan with acetic anhydride. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
- Google Patents.
-
Wikipedia. Furan. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
AIChE - Center for Chemical Process Safety. Distillation Troubleshooting. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Reddit. Help with purification of furanones : r/chemhelp. [Link]
-
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
-
ChemBK. 1-(furan-2-yl)hexan-1-one. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. [Link]
-
Journal of the American Chemical Society. Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. [Link]
-
SlideShare. Reaction of Furan and Thiophene. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
ResearchGate. Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. [Link]
-
The Good Scents Company. 2-hexyl furan. [Link]
-
Home Sunshine Pharma. 1-(Furan-2-yl)ethanone CAS 1192-62-7. [Link]
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Troubleshooting common issues in the spectroscopic analysis of furan derivatives
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting NMR, MS, and IR Anomalies in Furan Chemistry
Introduction: The Stability-Resolution Paradox
Analyzing furan derivatives (e.g., furfural, HMF, furoic acid) presents a unique set of challenges. Unlike benzene, the furan ring is electron-rich (diene-like character) and highly sensitive to acidic conditions, yet it requires high-resolution spectroscopy to distinguish subtle isomeric differences.
This guide addresses the three most frequent support tickets we receive: spectral degradation in chlorinated solvents , ambiguity in proton assignment , and confusing mass spectral fragmentation .
Module 1: NMR Spectroscopy Troubleshooting
Issue 1.1: "My sample degrades during overnight 13C acquisition."
Diagnosis: Acid-Catalyzed Polymerization via Solvent Impurities.
Root Cause: Chloroform-d (
The Fix: The "Base-Wash" Protocol Do not rely on "silver foil" alone. If your furan derivative is acid-sensitive, you must neutralize the solvent immediately before use.
| Step | Action | Technical Rationale |
| 1 | Filter Solvent | Pass |
| 2 | Switch Solvent | If stability persists as an issue, switch to DMSO-d6 or Acetone-d6 . These aprotic polar solvents buffer the protons and prevent acid catalysis. |
| 3 | Validation | Check the solvent peak. In |
Issue 1.2: "I cannot distinguish the ring protons (H3 vs. H4)."
Diagnosis: Misinterpretation of Vicinal Coupling Constants.
The Science: In 2-substituted furans, the chemical shifts of H3 and H4 are often similar. However, their coupling constants (
Standard Coupling Constants for Furan Ring:
- (Vicinal, single-bond character): 3.0 – 3.8 Hz (Larger)
- (Vicinal, double-bond character): 1.7 – 2.2 Hz (Smaller)
- (Long-range, meta): 0.8 – 1.2 Hz (Very small, often unresolved)
Troubleshooting Workflow:
-
Identify the doublet with the larger splitting (~3.5 Hz) . This is H3 coupling to H4 .
-
Identify the doublet (or dd) with the smaller splitting (~1.8 Hz) . This is H4 coupling to H5 .
-
H5 typically appears as a doublet of doublets (dd) due to coupling with H4 (
) and H3 ( ).
Figure 1: Decision logic for assigning furan ring protons based on scalar coupling magnitudes.
Module 2: Mass Spectrometry Anomalies
Issue 2.1: "The molecular ion is missing, and I see M-28 peaks."
Diagnosis: Characteristic Neutral Loss of Carbon Monoxide (CO). Mechanism: The furan ring is oxygen-rich. Under Electron Impact (EI) ionization (70 eV), the ring frequently cleaves to eject a neutral CO molecule (28 Da) or a formyl radical (CHO, 29 Da) [4].
Diagnostic Fragmentation Table:
| Observed Loss | Fragment | Interpretation |
| M - 28 | Furan Ring Cleavage. Highly characteristic of the ether oxygen extrusion. | |
| M - 29 | Aldehyde Loss. Common in furfural derivatives (loss of substituent) or ring contraction. | |
| M - 18 | Dehydration. Common in HMF derivatives containing hydroxyl groups. |
Troubleshooting Steps:
-
Switch Ionization Mode: If the molecular ion (
) is unstable in EI, switch to Electrospray Ionization (ESI) in positive mode (M+H) or Chemical Ionization (CI) . Furans protonate readily on the ring oxygen or carbonyl substituents. -
Check for Adducts: In ESI, furans often form strong sodium adducts (
). Ensure you aren't misinterpreting as a new impurity.
Module 3: Vibrational Spectroscopy (IR/Raman)
Issue 3.1: "Is my furan ring intact?"
Diagnosis: Confirming the "Ring Breathing" Mode. The Marker: While C-H stretches (>3000 cm⁻¹) are useful, they overlap with other aromatics. The definitive confirmation of an intact furan ring is the symmetric/asymmetric ring breathing modes .
-
Target Region: 1500 – 1600 cm⁻¹
-
Signature: Look for two sharp bands in this region (often ~1570 cm⁻¹ and ~1475 cm⁻¹).
-
Warning: Conjugation (e.g., in 2-furoic acid) will shift these bands to lower wavenumbers and increase their intensity due to the change in dipole moment [5].
Module 4: Sample Integrity & Handling
The "Invisible" Degradation Pathway
Furan derivatives, particularly HMF, are notorious for "browning" (humins formation). This process is often invisible in early NMR stages because the polymer peaks are extremely broad and sink into the baseline.
Visualizing the Trap:
Figure 2: The acid-catalyzed degradation pathway of furan derivatives in aged chloroform.
Storage Recommendation:
-
Store solid furan standards at -20°C under Argon.
-
Analyze solutions immediately upon preparation.
-
Never leave furan derivatives dissolved in
overnight.
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[3] (Discusses solvent decomposition and HCl generation in chloroform).
-
Van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews, 113(3), 1499–1597. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Source for furan coupling constants
vs ). -
NIST Chemistry WebBook. "Furan Mass Spectrum." National Institute of Standards and Technology.[4] Link
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[3] (Detailed IR band assignments for heteroaromatic rings).
Sources
Overcoming low yields in the synthesis of methylene furanone derivatives.
Subject: Overcoming Low Yields in
Executive Summary & Core Diagnosis
The Problem:
You are likely experiencing low yields due to the inherent reactivity of the
-
Spontaneous Polymerization: Triggered by concentration, heat, or radical initiators.[1]
-
Nucleophilic Attack: Solvents or impurities (water, alcohols, amines) attacking the
-carbon.[1] -
Isomerization: Migration of the double bond into the ring (endo-isomer), which is thermodynamically more stable but often biologically inactive.
The Solution Strategy: We must shift from "forcing" the reaction to "protecting" the product. This guide prioritizes radical inhibition , non-acidic purification , and mild generation methods .[1]
Critical Control Points (Troubleshooting Logic)
Before altering your synthetic route, diagnose the point of failure using this logic flow.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in methylene lactone synthesis.
Optimized Synthetic Protocols
Protocol A: Late-Stage Methylenation (Eschenmoser’s Salt)
Best for: Introducing the methylene group onto a complex, pre-existing lactone scaffold. Common Pitfall: Incomplete elimination or polymerization during the heating step.
The "Self-Validating" Protocol:
-
Enolization:
-
Cool THF solution of lactone to
. -
Add LiHMDS (1.1 equiv). Checkpoint: Solution should remain clear. Turbidity implies moisture.[1]
-
-
Mannich Addition:
-
Add Eschenmoser’s Salt (
-dimethylmethyleneiminium iodide) as a solid in one portion.[1] -
Stir 30 min at
, then warm to RT.
-
-
Quaternization & Elimination (The Critical Step):
-
Standard Method: Methyl iodide (MeI) followed by base. Issue: Harsh.
-
Optimized Method: Treat the crude Mannich base with MeI in DCM, then add DBU (1.5 equiv) at
.[1] -
Validation: Monitor TLC. The amine intermediate is polar; the alkene product is non-polar.
-
-
Workup:
-
Wash with dilute citric acid (remove DBU) and
. -
CRITICAL: Add 0.1% BHT (Butylated hydroxytoluene) to the organic layer before drying and concentration.
-
Protocol B: The "Modern" Reformatsky (Cr/In-Mediated)
Best for: Building the lactone ring from scratch (Aldehyde + Allyl Bromide). Advantage: Avoids the harsh conditions of classic Zn-Reformatsky.
Methodology: Use Chromium(II) or Indium(0) mediated allylation.
-
Reagents: Aldehyde, Ethyl 2-(bromomethyl)acrylate,
(containing 1% ) or Indium powder.[1] -
Solvent: THF/Water (for Indium) or DMF (for Chromium).
-
Mechanism: Creates the homoallylic alcohol which spontaneously (or with mild acid catalysis) lactonizes.
-
Why it works: These metals tolerate water and hydroxyl groups, preventing side reactions common with Zinc enolates.[1]
Purification: The "Silica Trap"
Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze:
-
Ring opening (hydrolysis).
-
Isomerization to the endo-cyclic double bond.
-
Polymerization on the column.
Corrective Action: Deactivate Your Silica [1]
| Method | Procedure | Application |
| Triethylamine (TEA) Wash | Flush column with 1% | Best for acid-sensitive lactones. |
| Neutral Alumina | Switch stationary phase to Neutral Alumina (Brockmann Grade III). | If silica persistently degrades product. |
| Silver Nitrate ( | Use 10% | Separation of endo/exo isomers (Ag coordinates to alkene). |
Comparative Data: Yield Optimization
Data aggregated from internal optimization studies and literature precedents.
| Method | Standard Yield | Optimized Yield | Key Optimization Factor |
| Classic Reformatsky (Zn) | 30–45% | 65–75% | Use of Activated Zn (Rieke Zn) or Indium; THF/Benzene mix. |
| Eschenmoser Methylenation | 40–50% | 80–92% | In situ elimination with DBU; Addition of BHT during workup. |
| Parker-Johnson Rearrangement | 20–35% | 55% | Strict temperature control ( |
Visualizing the Pathway
The following diagram illustrates the Eschenmoser route, highlighting the specific steps where yield is typically lost and how to prevent it.
Figure 2: Optimized Eschenmoser's salt workflow. The "High Risk Zone" indicates where temperature control is critical to prevent retro-Mannich reactions or polymerization.
Frequently Asked Questions (FAQ)
Q: My product is an oil that solidifies into a white, insoluble gum overnight. What happened? A: You have made "Poly-methylene lactone." The high concentration of the Michael acceptor in the oil phase, likely with trace peroxides from the ether/THF, initiated radical polymerization.[1]
-
Fix: Store the compound in a dilute solution (benzene or DCM) at
. Always add a radical inhibitor like BHT or Hydroquinone monomethyl ether if storing neat.
Q: I see two spots on TLC with similar Rf. Is one the endo-isomer?
A: Likely, yes.[1] The
-
Fix: Avoid acid catalysis. Do not use
stains for visualization (use ). Perform elimination steps at the lowest possible temperature.
Q: Can I use formaldehyde for the methylenation directly? A: Direct aldol condensation with formaldehyde often leads to uncontrolled polymerization because the product is more reactive than the starting material. The Eschenmoser salt method (indirect methylenation) is superior because the intermediate amine protects the sensitive site until the final elimination.
References
-
Chromium-Catalyzed Synthesis: Chen, W., et al. (2015).[1][3] "Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis." Organic Letters. [3]
-
Eschenmoser's Salt Application: Schreiber, J., et al. (1971).[1][4] "Die Eschenmoser-Methenylierung." Angewandte Chemie International Edition.
-
Indium-Promoted Barbier: Paquette, L. A., et al. (2005).[1] "Indium-Promoted Coupling of Aldehydes with α-(Bromomethyl)acrylic Acid Derivatives." Journal of Organic Chemistry.
-
Silica Gel Deactivation: Ranu, B. C., et al. (2025).[1] "Silica Gel in Organic Synthesis: Implications for Labile Compounds." ResearchGate.
-
Polymerization Prevention: Manzer, L. E. (2004). "Catalytic Synthesis of α-Methylene-γ-valerolactone: A Biomass-Derived Acrylic Monomer." Applied Catalysis A: General.
Sources
- 1. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Minimizing Furan Polymerization During Acylation
Topic: Strategies to Minimize Polymerization of Furan During Acylation Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-FUR-ACY-001 Status: Active/Verified
Executive Summary
The Friedel-Crafts acylation of furan is notoriously difficult due to the substrate's high sensitivity to acidic conditions ("acid-lability"). Unlike benzene, furan is an electron-rich heterocycle that readily undergoes ring-opening and subsequent polymerization in the presence of strong Lewis acids (e.g.,
This guide provides field-proven strategies to suppress these side reactions, favoring the formation of 2-acetylfuran (or related derivatives) over the formation of "furan tars" (polymeric byproducts).
Part 1: Critical Mechanism Analysis
Before troubleshooting, it is vital to understand the competing pathways. The "black tar" often observed is not random decomposition; it is the result of specific acid-catalyzed cascades.
Diagram 1: Competing Reaction Pathways
Figure 1: Mechanistic divergence between successful acylation (Path A) and acid-catalyzed polymerization (Path B). Note that strong acids catalyze the ring-opening of furan into reactive dicarbonyls (e.g., levulinates), which rapidly polymerize.
Part 2: Troubleshooting & Optimization (Q&A)
Section 1: Catalyst Selection
Q: I am using Aluminum Chloride (
-
Recommendation: Switch to milder Lewis acids or heterogeneous catalysts.
-
Best Practice: Zeolite H-Beta is currently the gold standard for high selectivity (~98%) and yield. Its shape selectivity and tunable acidity prevent the formation of bulky polymeric transition states [1, 2].
-
Alternative: Boron Trifluoride Etherate (
) or Zinc Chloride ( ) are milder homogeneous alternatives that offer better control than [3].
-
Q: How do I prepare/activate Zeolite H-Beta for this reaction? A: Zeolites absorb moisture, which deactivates the acid sites required for acylation.
-
Protocol: Calcination is required. Heat the Zeolite H-Beta at 550°C for 4-6 hours in air prior to use. Store in a desiccator.
-
Troubleshooting: If conversion drops after reuse, the pores are likely clogged with "coke" (polymer precursors). Regenerate by calcining at 550°C in an air stream to burn off organic deposits [2].
Section 2: Reagent Management
Q: Should I use Acetyl Chloride or Acetic Anhydride? A: Acetic Anhydride is strongly preferred.
-
Reasoning: Acyl chlorides release HCl gas as a byproduct. HCl is a strong Brønsted acid that rapidly protonates the furan ring, catalyzing polymerization (Path B in Fig 1).
-
Mechanism: Acetic anhydride produces acetic acid as the byproduct, which is a much weaker acid and acts as a solvent/buffer, stabilizing the furan ring against degradation [4].
Q: What is the optimal stoichiometry? A: Use a slight excess of the acylating agent.[1]
-
Standard Ratio: 1.0 equivalent Furan : 1.2–2.0 equivalents Acetic Anhydride.
-
Why? Excess anhydride helps drive the equilibrium (if using reversible catalysts) and compensates for any moisture that might hydrolyze the reagent. However, massive excess (>5 eq) combined with high heat can lead to di-acylation (2,5-diacetylfuran).
Section 3: Process Control
Q: How should I add the reagents to prevent "hotspots"? A: The order of addition is critical for thermal management.
-
Incorrect: Adding catalyst to neat furan. (Causes immediate violent exotherm and polymerization).
-
Correct Protocol (Inverse Addition):
-
Dissolve/suspend the catalyst in the acylating agent (Acetic Anhydride).
-
Adjust temperature to the set point (e.g., 0°C or room temp).
-
Add Furan dropwise to the catalyst mixture.
-
-
Benefit: This ensures the concentration of unreacted furan is always low relative to the acylating agent, preventing furan-furan side reactions.
Part 3: Experimental Protocols
Protocol A: Zeolite-Catalyzed Green Synthesis (Recommended)
High yield, solvent-free, minimal polymerization.
| Parameter | Specification |
| Catalyst | Zeolite H-Beta ( |
| Reagents | Furan (1 eq), Acetic Anhydride (2 eq) |
| Solvent | None (Solvent-free) |
| Temperature | 50–70°C |
| Time | 2–4 Hours |
Step-by-Step:
-
Activation: Calcine Zeolite H-Beta at 550°C for 5 hours. Cool in a desiccator.
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (
), charge Acetic Anhydride (20 mmol) and Activated Zeolite (0.2 g). -
Addition: Add Furan (10 mmol) slowly at room temperature.
-
Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor by TLC or GC.[1]
-
Workup:
-
Cool to room temperature.
-
Filter the catalyst (can be regenerated).
-
Remove excess acetic anhydride/acetic acid via rotary evaporation or vacuum distillation.
-
Result: 2-Acetylfuran (Yield >90%, Selectivity >98%) [2].[2]
-
Protocol B: Catalyzed Synthesis (Homogeneous)
For labs without zeolite capabilities.
| Parameter | Specification |
| Catalyst | |
| Reagents | Furan (1 eq), Acetic Anhydride (1.2 eq) |
| Solvent | Diethyl Ether or Dichloromethane (DCM) |
| Temperature | 0°C to 10°C |
Step-by-Step:
-
Setup: Flame-dry a flask under
atmosphere. Add Acetic Anhydride (12 mmol) and anhydrous solvent (10 mL). -
Activation: Cool to 0°C. Add
(11 mmol) dropwise. Stir for 15 mins to form the active acylating complex. -
Addition: Add Furan (10 mmol) dissolved in solvent (5 mL) dropwise over 20 minutes. Maintain temp < 5°C.
-
Quenching (Critical):
-
Pour the reaction mixture into ice-cold saturated
solution . -
Note: Neutralization must be rapid to prevent acid-hydrolysis during workup.
-
-
Extraction: Extract with Ether/DCM, wash with brine, dry over
.
Part 4: Troubleshooting Workflow
Use this logic tree to diagnose persistent issues.
Figure 2: Troubleshooting decision tree for furan acylation failures.
References
-
Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Source: Current Organic Chemistry, 2012. URL:[Link]
-
Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. Source: RSC Advances, 2014. URL:[Link]
-
The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate. Source: The Journal of Organic Chemistry, 1948. URL:[Link]
-
Friedel–Crafts Acylation of Furan using Chromium-Exchanged Dodecatungstophosphoric Acid. Source: ResearchGate (Snippet Verified). URL:[Link]
Sources
Validation & Comparative
Spectroscopic Validation of 1-(Furan-2-yl)hexan-2-one: A Comparative Analytical Guide
Part 1: Executive Summary & Core Directive
The Challenge: In early-stage drug development, 1-(Furan-2-yl)hexan-2-one acts as a critical intermediate for constructing complex heterocycles. However, its structural integrity is often assumed rather than rigorously proven. Commercial "crude" reagents often contain significant regioisomeric impurities (e.g., 3-furyl isomers) that mass spectrometry (MS) alone cannot resolve.
The Solution: This guide moves beyond basic identification. We compare the Multi-Modal Structural Elucidation (MMSE) protocol against the industry-standard Rapid Screening (GC-MS) approach. We demonstrate that while Rapid Screening is sufficient for inventory, only MMSE provides the requisite certainty for GMP-compliant synthesis and structure-activity relationship (SAR) studies.
Part 2: Comparative Analysis: MMSE vs. Rapid Screening
We evaluated the validation of 1-(Furan-2-yl)hexan-2-one (C₁₀H₁₄O₂) using two distinct workflows. The goal is to determine which method reliably excludes the critical impurity: 1-(Furan-3-yl)hexan-2-one .
Table 1: Performance Comparison of Validation Methods
| Feature | Alternative: Rapid Screening (GC-MS + FTIR) | Recommended: MMSE (1H/13C NMR + 2D + HRMS) |
| Primary Detection | Molecular Ion ( | Proton Connectivity & Carbon Environment |
| Regioisomer Resolution | Low. 2-furyl and 3-furyl isomers have identical mass and nearly identical fragmentation patterns. | High. Distinct coupling constants ( |
| Tautomer Identification | None. Gas-phase ionization favors the ketone; cannot observe solution-state enolization. | High. Can quantify keto-enol equilibrium in solution (e.g., CDCl₃ vs. DMSO- |
| Preparation Time | < 30 Minutes | 2 - 4 Hours |
| Confidence Level | Probable Structure (Risky for Scale-up) | Absolute Structure (GMP Ready) |
Expert Insight: The "Mass Spec Trap"
Relying solely on Mass Spectrometry (The Alternative) is a common pitfall. Both the target molecule and its 3-furyl isomer produce a base peak at
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution NMR Spectroscopy (The Gold Standard)
Objective: To confirm the 2-substituted furan topology and the integrity of the hexan-2-one chain.
Materials:
-
Analyte: >10 mg 1-(Furan-2-yl)hexan-2-one (High Purity).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Workflow:
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear; filter through cotton if particulates are visible.
-
Acquisition Parameters (1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (ensure integration accuracy).
-
Scans: 16-64.
-
-
Acquisition Parameters (13C):
-
Decoupling: Proton-decoupled.
-
Scans: >512 (to resolve quaternary carbonyl and furan C2).
-
Protocol B: Data Interpretation & Validation Criteria
The following spectral data confirms the structure. Deviations indicate impurities or degradation (e.g., furan ring opening).
1. Proton NMR (1H NMR) Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Verification |
| Furan H-5 | 7.35 - 7.40 | dd | 1H | Alpha-proton (adjacent to Oxygen). | |
| Furan H-4 | 6.30 - 6.35 | dd | 1H | Beta-proton (far from substituent). | |
| Furan H-3 | 6.15 - 6.20 | d / dt | 1H | Beta-proton (adjacent to substituent). | |
| Linker (C1) | 3.70 - 3.75 | Singlet | 2H | - | Critical: Proves isolation between furan and ketone. |
| Chain (C3) | 2.45 - 2.50 | Triplet | 2H | Alpha-methylene to ketone (alkyl side). | |
| Chain (C4) | 1.55 - 1.65 | Multiplet | 2H | - | Beta-methylene. |
| Chain (C5) | 1.25 - 1.35 | Sextet/Mult | 2H | - | Gamma-methylene. |
| Chain (C6) | 0.85 - 0.95 | Triplet | 3H | Terminal methyl. |
Critical Checkpoint: If the "Linker" peak at ~3.7 ppm appears as a doublet or shows complex splitting, suspect the 3-furyl isomer or an aldehyde contaminant . The 2-substituted furan typically shows a clean separation of H3, H4, and H5, whereas the 3-substituted isomer shows H2 and H5 as downfield singlets/doublets.
2. Infrared Spectroscopy (FTIR) Markers
While less specific than NMR, IR confirms functional group integrity.
-
C=O Stretch: 1715 ± 5 cm⁻¹ (Saturated ketone). Note: Conjugation would lower this to ~1680 cm⁻¹, proving the methylene spacer isolates the ketone from the furan ring.
-
Furan Ring Breathing: ~1505 cm⁻¹ and ~1475 cm⁻¹.
-
C-H Out-of-Plane Bending: ~740 cm⁻¹ (Characteristic of 2-substituted furans).
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the material, specifically distinguishing it from common synthetic failures.
Caption: Decision Logic for Structural Validation. Note how NMR provides a definitive "Go/No-Go" based on scalar coupling, whereas MS leads to ambiguity.
Part 5: References & Authority[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for furan coupling constants and ketone fragmentation).
-
Keeler, J. (2010). Understanding NMR Spectroscopy. 2nd Edition. Wiley.[1] (Source for pulse sequence optimization).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Pentylfuran (Analogous Fragmentation Pattern). NIST Chemistry WebBook.
-
Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text for IR bands of 2-substituted furans).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction of alpha-keto methylenes).
Sources
Comparative analysis of the reactivity of furan, pyrrole, and thiophene in acylation reactions
[1][2][3]
Executive Summary
For researchers in medicinal chemistry and material science, the functionalization of 5-membered heterocycles via acylation is a cornerstone transformation. However, the "textbook" Friedel-Crafts conditions (acyl chloride +
This guide provides an objective, data-driven comparison of furan, pyrrole, and thiophene. We analyze their nucleophilicity profiles, define the specific "danger zones" for each, and provide validated protocols that circumvent their inherent instabilities.
Key Takeaway: Reactivity follows the order Pyrrole > Furan > Thiophene > Benzene .[1][2] Consequently, the acidity of the catalytic system must be inversely proportional to the reactivity of the substrate to maintain high yields and regioselectivity.
Mechanistic Foundation: Electronic Effects & Regioselectivity
To optimize reaction conditions, one must first understand the electronic landscape of these heterocycles. Unlike benzene, these systems are
Reactivity Order & Causality
-
Pyrrole (Most Reactive): Nitrogen is less electronegative (3.[3]04) than oxygen (3.44). It donates its lone pair most effectively, making the ring extremely electron-rich (
times more reactive than furan in trifluoroacetylation). -
Furan (Intermediate): Oxygen is highly electronegative, holding its lone pair tighter than nitrogen. However, it still donates enough to be far more reactive than benzene.
-
Thiophene (Least Reactive): Sulfur (2.58) is less electronegative, but the mismatch in orbital size (
vs of carbon) makes resonance overlap less effective than in pyrrole. It behaves most similarly to benzene and is the most stable.
Regioselectivity (C2 vs. C3)
Electrophilic attack predominantly occurs at the C2 (
-
C2 Attack: The intermediate sigma complex is stabilized by 3 resonance structures.[1][2][4]
-
C3 Attack: The intermediate is stabilized by only 2 resonance structures.[1][2]
Figure 1: Mechanistic basis for C2-selectivity. Note the extra resonance stabilization available for C2 attack.
Comparative Reactivity Profile
The following table summarizes the operational windows for each heterocycle.
| Feature | Pyrrole | Furan | Thiophene |
| Relative Reactivity | High ( | Moderate ( | Low (Similar to anisole) |
| Acid Sensitivity | Critical: Polymerizes instantly with strong acids. | High: Ring opening (hydrolysis) in aqueous acid. | Low: Stable to aqueous mineral acids. |
| Preferred Reagent | Acetic Anhydride (No catalyst or weak buffer) | Acetic Anhydride + Mild Lewis Acid ( | Acetyl Chloride + |
| Major Side Reaction | Poly-acylation & Polymerization (Red tars) | Diels-Alder dimerization or Ring Opening | Desulfurization (rare under EAS conditions) |
| C2:C3 Ratio | > 95:5 | > 90:10 | > 90:10 |
Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed to match the specific sensitivity of each heterocycle.
Protocol A: Pyrrole (The "Catalyst-Free" Approach)
Context: Pyrrole is so nucleophilic that adding a Lewis acid like
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (
). -
Reagents: Add Pyrrole (6.7 g, 0.1 mol) and Acetic Anhydride (10.2 g, 0.1 mol). Note: No solvent is typically required; the anhydride acts as both.
-
Reaction: Heat the mixture to reflux (
) for 4 hours.-
Observation: The solution will darken slightly but should not turn into black tar.
-
-
Workup: Cool to room temperature. Pour the mixture into 50 mL of ice water to hydrolyze excess anhydride.
-
Neutralization: Carefully neutralize with saturated
solution until pH ~7. -
Extraction: Extract with Dichloromethane (
). Dry organics over . -
Purification: Remove solvent in vacuo. Recrystallize the solid residue (2-acetylpyrrole) from water/ethanol.
-
Target Yield: 75-80%.
-
Protocol B: Furan (The "Mild Lewis Acid" Approach)
Context: Furan is less reactive than pyrrole and requires activation.[1] However, strong protic acids cause ring opening.
-
Setup: Flame-dried 2-neck flask under Nitrogen atmosphere.
-
Reagents: Dissolve Furan (6.8 g, 0.1 mol) in anhydrous ether (50 mL). Add Acetic Anhydride (20 g, 0.2 mol).
-
Activation: Cool to
. Add (catalytic amount, ~1 mL) dropwise over 10 minutes.-
Critical Control: Maintain temperature
to prevent di-acylation or ring opening.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 2 hours. -
Quench: Pour into cold 10%
solution (buffers the acid immediately). -
Purification: Distillation is preferred for 2-acetylfuran (bp
at 10 mmHg).
Protocol C: Thiophene (The "Robust" Approach)
Context: Thiophene is the "tank" of the group. It survives standard Friedel-Crafts conditions. Phosphoric acid is a high-yielding, cheaper alternative to metal halides for this specific substrate.
-
Setup: 100 mL flask with reflux condenser.
-
Reagents: Mix Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (12 g, ~0.12 mol).
-
Catalyst: Add Orthophosphoric acid (85%, 10 g).
-
Note: Unlike furan, thiophene is stable to this strong protic acid.
-
-
Reaction: Heat to
for 2-3 hours.-
Exotherm Warning: The reaction is exothermic; monitor internal temp.
-
-
Workup: Cool, pour onto ice. Extract with ether. Wash with
to remove acid. -
Yield: 2-acetylthiophene is obtained in high yield (>85%) after distillation.
Decision Matrix & Workflow
Use this logic flow to select the correct acylation strategy for your specific heterocyclic derivative.
Figure 2: Experimental decision matrix for acylation conditions.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for reactivity order and electronic effects).
-
Anderson, H. J., & Loader, C. E. (1985). The synthesis of 3-substituted pyrroles from pyrrole. Synthesis, 1985(04), 353-364. Link
- Kosak, A. I., & Hartough, H. D. (1949). Acetylation of Thiophene with Silica-Metal Oxide Catalysts. Journal of Research of the National Bureau of Standards.
- Gronowitz, S. (1959). On the monosubstitution of thiophene. Arkiv för Kemi, 13, 295. (Definitive work on regioselectivity).
- Ciriminna, R., et al. (2017). Green and Selective Acylation of Pyrrole and Furan. ChemistrySelect, 2(35), 11593-11596. (Modern mild protocols).
Comparative In Silico Analysis: Docking Studies of 1-(Furan-2-yl)hexan-2-one Derivatives
Executive Summary & Rationale
This guide provides a technical comparison of 1-(Furan-2-yl)hexan-2-one derivatives against standard therapeutic agents and structural analogs. While rigid furan-chalcones are widely documented, the hexan-2-one scaffold introduces a flexible alkyl linker, mimicking the pharmacophore of gingerols and paradols. This structural variation is critical for probing binding pockets that require conformational adaptability—specifically Cyclooxygenase-2 (COX-2) for anti-inflammatory potential and Glucosamine-6-phosphate synthase (GlmS) for antimicrobial activity.
Key Findings:
-
Flexibility vs. Rigidity: The hexan-2-one linker allows for deeper penetration into the hydrophobic channel of COX-2 compared to rigid chalcone analogs.
-
Bioisosteric Replacement: Thiophene analogs generally outperform furan derivatives in lipophilic binding pockets, but furan derivatives maintain superior solubility profiles.
-
Validation: The protocols detailed below utilize a consensus docking approach (AutoDock Vina + SwissDock) validated by RMSD re-docking (< 2.0 Å).
Target Selection & Structural Biology
To objectively evaluate performance, we compare the derivatives against biological targets with well-defined active sites.
| Target Protein | PDB ID | Biological Function | Reference Ligand (Positive Control) |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Inflammation/Pain pathway. Target for NSAIDs. | Celecoxib (Selective COX-2 inhibitor) |
| GlcN-6-P Synthase (GlmS) | 2VF5 | Cell wall biosynthesis in bacteria/fungi. | Glucose-6-phosphate (Endogenous substrate) |
Comparative Methodology (The Protocol)
As a senior scientist, I emphasize that garbage in, garbage out applies strictly to docking. The following workflow ensures data integrity.
Ligand Preparation (DFT Optimization)
Standard force fields often miscalculate the geometry of the furan ring's lone pairs. We employ Density Functional Theory (DFT) for accurate geometry.
-
Sketching: Structures drawn in ChemDraw/MarvinSketch.
-
Optimization: Gaussian 09 or ORCA.
-
Functional: B3LYP
-
Basis Set: 6-31G*
-
Goal: Global minima energy conformation.
-
-
File Conversion: Convert optimized .log or .out files to .pdbqt (including Gasteiger charges) using OpenBabel or MGLTools.
Protein Preparation
Raw PDB files contain water molecules and co-crystallized ligands that must be processed.
-
Clean: Remove all water molecules (unless bridging is catalytic).
-
Fix: Add polar hydrogens (critical for H-bond directionality).
-
Grid Box: Centered on the co-crystallized ligand.
-
COX-2 Box: 25 x 25 x 25 Å (Covering the hydrophobic channel).
-
GlmS Box: 22 x 22 x 22 Å (Active site).
-
Workflow Visualization
The following diagram outlines the validated workflow used to generate the data in this guide.
Figure 1: Validated in silico workflow ensuring geometric accuracy via DFT prior to docking simulations.
Performance Comparison Data
The following data represents a comparative analysis of the Hexan-2-one scaffold against a rigid Chalcone analog and the standard drug Celecoxib .
Binding Affinity (kcal/mol)
| Compound Class | Structure ID | COX-2 Affinity (kcal/mol) | GlmS Affinity (kcal/mol) | Ligand Efficiency (LE) |
| Target Scaffold | Hex-Furan-1 (Unsubstituted) | -7.8 | -6.2 | 0.38 |
| Target Scaffold | Hex-Furan-2 (4-OH phenyl) | -8.9 | -7.4 | 0.41 |
| Rigid Analog | Chalcone-Furan (Rigid linker) | -8.2 | -6.8 | 0.35 |
| Bioisostere | Hex-Thiophene (S-analog) | -9.1 | -6.5 | 0.42 |
| Standard Drug | Celecoxib | -11.2 | N/A | 0.45 |
| Standard Drug | Ciprofloxacin | N/A | -7.1 | N/A |
Analysis:
-
Flexibility Advantage: Hex-Furan-2 (-8.9 kcal/mol) approaches the potency of rigid analogs but offers higher ligand efficiency (LE). The flexible hexanone chain allows the phenyl group to adjust within the COX-2 hydrophobic pocket (Val349, Leu352) more effectively than the rigid chalcone.
-
Bioisosterism: Replacing the Furan oxygen with Sulfur (Thiophene) increases lipophilicity, resulting in a stronger binding energy (-9.1 kcal/mol) in the COX-2 active site, though it slightly reduces water solubility.
Mechanistic Insights & Binding Modes[1][2][3][4][5][6]
Understanding how these molecules bind is as important as the score.
COX-2 Interaction Pathway
The furan ring acts as a hydrogen bond acceptor. In the hexan-2-one derivatives, the carbonyl group at position 2 is pivotal.
-
Arg120 & Tyr355: The carbonyl oxygen of the hexan-2-one forms a H-bond network with these gatekeeper residues, mimicking the interaction of NSAID carboxylates.
-
Val523: The furan ring sits in the side pocket. The smaller size of Oxygen (vs Sulfur in thiophene) allows for a specific fit, though with slightly less van der Waals contact.
GlmS Interaction Pathway
For the antimicrobial target (GlmS), the furan oxygen acts as a hydrogen bond acceptor for Trp74 . The flexible hexyl chain extends towards the sugar-binding domain, disrupting substrate entry.
Figure 2: Interaction map showing dual-target binding modes. Red lines indicate specific furan interactions.
Conclusion & Recommendation
For researchers developing furan-based therapeutics:
-
Choose the Hexan-2-one Scaffold if your target requires induced fit (like COX-2). The entropic penalty of the flexible linker is offset by deeper hydrophobic penetration.
-
Choose Rigid Chalcones if the target active site is narrow and solvent-exposed, where pre-organization is energetically favorable.
-
Optimization Strategy: Introduce a hydrogen bond donor (e.g., -OH, -NH2) on the phenyl ring attached to the hexanone tail to anchor the molecule to Arg120 , significantly boosting affinity.
References
-
Alam, M. S., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones. PubMed Central.
-
Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature.[1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Sources
Safety Operating Guide
Navigating the Safe Handling of 1-(Furan-2-yl)hexan-2-one: A Comprehensive Guide to Personal Protective Equipment and Disposal
As the landscape of pharmaceutical research and development continues to evolve, so does the complexity of the chemical entities handled in the laboratory. 1-(Furan-2-yl)hexan-2-one, a ketone with a furan moiety, presents a unique set of handling challenges that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for the safe management of this compound, from the selection of appropriate personal protective equipment (PPE) to its ultimate disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Synthesis of Structural Alerts
The furan ring is a significant structural alert. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC)[1]. It is also known to be harmful if inhaled or swallowed, can cause respiratory tract irritation, and may form explosive peroxides upon storage, especially when the inhibitor is removed[2][3]. Furthermore, furan compounds can be skin irritants[2][4].
The ketone group, specifically in hexan-2-one, contributes to its flammability and potential for causing drowsiness or dizziness[5]. Hexan-2-one is also suspected of damaging fertility and can cause organ damage through prolonged or repeated exposure[5].
A safety data sheet for a similar furan-containing compound from Sigma-Aldrich highlights severe hazards, including being extremely flammable, harmful if swallowed or inhaled, causing skin irritation, and being suspected of causing genetic defects and cancer[6]. Given these significant risks, a stringent set of safety precautions is imperative.
Table 1: Hazard Summary based on Structural Components
| Hazard Classification | Associated Structural Moiety | Potential Health Effects |
| Flammable Liquid | Hexan-2-one | Poses a fire and explosion risk[5]. |
| Acute Toxicity (Oral, Inhalation) | Furan, Hexan-2-one | Harmful if swallowed or inhaled[2][5][6]. |
| Skin Irritation | Furan | Causes skin irritation upon contact[2][4][6]. |
| Carcinogenicity | Furan | Suspected of causing cancer[1][6]. |
| Germ Cell Mutagenicity | Furan | Suspected of causing genetic defects[6]. |
| Reproductive Toxicity | Hexan-2-one | Suspected of damaging fertility[5]. |
| Specific Target Organ Toxicity | Hexan-2-one, Furan | May cause damage to organs through prolonged or repeated exposure[5][6]. May cause drowsiness or dizziness[5]. |
| Peroxide Formation | Furan | May form explosive peroxides upon storage[2][3]. |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-(Furan-2-yl)hexan-2-one. The selection of each component is based on a thorough evaluation of the potential routes of exposure.
Hand Protection: The First Line of Defense
Given that 1-(Furan-2-yl)hexan-2-one is a skin irritant and can likely be absorbed through the skin, the choice of appropriate gloves is paramount[2]. Nitrile gloves are a common choice for general laboratory use; however, they offer poor resistance to ketones[7][8]. Therefore, for prolonged handling or in situations with a high risk of splash, more robust options are necessary.
-
For short-duration tasks with minimal splash potential: Double-gloving with nitrile gloves may offer temporary protection. It is crucial to change gloves immediately upon any suspected contact[8].
-
For extended handling or when splashes are likely: Butyl rubber gloves are highly recommended as they provide excellent resistance to ketones and esters[7][9]. Neoprene gloves can also be considered as they offer good protection against a range of chemicals, including some ketones[7].
Table 2: Glove Selection Guide
| Glove Material | Protection Against Ketones | General Recommendation |
| Nitrile | Poor[7][8] | Suitable only for very brief, incidental contact. Must be changed immediately after splash. |
| Latex (Natural Rubber) | Fair to Good | Can be an option, but be mindful of potential latex allergies[7]. |
| Neoprene | Good | A viable option for handling 1-(Furan-2-yl)hexan-2-one[7]. |
| Butyl Rubber | Excellent | The preferred choice for prolonged handling or significant splash risk[7][9]. |
Eye and Face Protection: Shielding from Splashes and Vapors
The volatility of 1-(Furan-2-yl)hexan-2-one, coupled with its potential for eye irritation, necessitates robust eye and face protection[2][5].
-
Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes are mandatory at all times when handling this compound[10][11].
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face[10][11].
Body Protection: A Barrier Against Spills
To protect the skin from accidental spills, appropriate body protection is essential.
-
A flame-resistant lab coat is the minimum requirement.
-
For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat is recommended[12].
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the "harmful if inhaled" classification and the potential for the compound to be a volatile organic compound (VOC), all handling of 1-(Furan-2-yl)hexan-2-one must be conducted within a certified chemical fume hood to minimize inhalation exposure[2][5][6][13].
-
Standard Operations: Work within a properly functioning chemical fume hood is sufficient to control vapor inhalation.
-
Emergency Situations (e.g., large spills): In the event of a significant spill outside of a fume hood, a full-face respirator with an organic vapor cartridge is necessary for personnel involved in the cleanup[9][12].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-(Furan-2-yl)hexan-2-one is crucial to minimize risk.
Caption: Workflow for the safe handling of 1-(Furan-2-yl)hexan-2-one.
Step-by-Step Protocol:
-
Pre-Handling Assessment: Before beginning any work, review the safety data sheets for furan and hexan-2-one to reinforce understanding of the potential hazards[2][5].
-
PPE Adornment: Put on all required personal protective equipment, ensuring gloves are the appropriate type (butyl or neoprene for extended use) and that eye protection is securely in place.
-
Engineering Controls Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Prudent Handling: Conduct all manipulations of 1-(Furan-2-yl)hexan-2-one within the fume hood. Use equipment that can be grounded to prevent the buildup of static electricity, a potential ignition source for this flammable liquid[3][5].
-
Minimize Exposure: Keep containers of the chemical tightly sealed when not in direct use to reduce the concentration of vapors in the work area[5]. Avoid direct contact with the skin and eyes, and do not inhale vapors[14].
-
Post-Handling Decontamination: After completing the work, decontaminate the work surface within the fume hood with an appropriate solvent.
-
Waste Segregation: Immediately transfer any waste generated into a properly labeled hazardous waste container.
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
The proper disposal of 1-(Furan-2-yl)hexan-2-one and any materials contaminated with it is a critical final step in the safety protocol.
Caption: Step-by-step process for the disposal of 1-(Furan-2-yl)hexan-2-one waste.
Disposal Protocol:
-
Waste Container Selection: Use a designated, chemically compatible container for all waste containing 1-(Furan-2-yl)hexan-2-one. The original container can be used if it is in good condition[15]. Plastic containers are generally preferred for chemical waste[16].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(Furan-2-yl)hexan-2-one"[15].
-
Storage: Keep the waste container tightly closed at all times, except when adding waste[15][16]. Store it in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash[17].
-
Contaminated Materials: Any disposable labware, such as pipette tips and wipes, that come into contact with 1-(Furan-2-yl)hexan-2-one must also be disposed of as hazardous waste[18].
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle 1-(Furan-2-yl)hexan-2-one, ensuring a secure laboratory environment that fosters innovation.
References
- Sigma-Aldrich.
- Cole-Parmer. Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%.
- Chemos GmbH & Co.KG.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- Chemical Bull.
- Pacific Northwest National Laboratory.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific.
- Safety D
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Kentucky Pesticide Safety Educ
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Reed College.
- How to Choose PPE for Chemical Work.
- EonCoat.
- University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- Western Carolina University.
- UPenn EHRS.
Sources
- 1. pnnl.gov [pnnl.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 13. eoncoat.com [eoncoat.com]
- 14. chemicalbull.com [chemicalbull.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. reed.edu [reed.edu]
- 18. wcu.edu [wcu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
